Thermozeaxanthin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thermozeaxanthin is a polymer.

Applications De Recherche Scientifique

Biological and Pharmacological Applications

Antioxidant Properties

Thermozeaxanthin exhibits robust antioxidant activity, surpassing that of common antioxidants like beta-carotene and alpha-tocopherol. Studies have demonstrated its effectiveness in scavenging reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders . Its ability to cross the blood-brain barrier further enhances its therapeutic potential against conditions like Alzheimer's disease by preventing amyloid-beta aggregation .

Case Study: Neuroprotective Effects

In a study assessing the neuroprotective properties of carotenoids, including this compound, researchers found that these compounds could inhibit the formation of amyloid plaques in neuronal cells. This suggests a potential role for this compound in preventing or slowing the progression of neurodegenerative diseases .

Nutritional Applications

Dietary Supplementation

this compound is increasingly being explored as a dietary supplement due to its high bioavailability and health benefits. Its incorporation into functional foods can enhance nutritional profiles and provide health benefits beyond basic nutrition .

Case Study: Aquaculture

In aquaculture, carotenoids such as this compound are used to enhance the pigmentation of fish and shrimp. This not only improves the aesthetic appeal but also contributes to the overall health and growth of aquatic species . Research indicates that diets supplemented with this compound improve growth rates and immune responses in fish .

Industrial Applications

Food Industry

this compound is utilized as a natural colorant in food products. Its stability at high temperatures makes it suitable for processed foods, where synthetic colorants are often avoided due to health concerns .

Case Study: Natural Colorant in Foods

A study demonstrated that incorporating this compound into dairy products resulted in enhanced color stability compared to synthetic alternatives. This finding supports the use of this compound as a safer and more appealing option for food manufacturers aiming to meet consumer demand for natural ingredients .

Biotechnological Applications

Membrane Stabilization

Due to its structural properties, this compound can enhance membrane stability in various biotechnological applications. Its incorporation into drug delivery systems has shown promise in protecting sensitive compounds from oxidative degradation during storage and transport .

| Application Area | Description | Potential Benefits |

|---|---|---|

| Biological | Antioxidant therapy | Neuroprotection, cancer prevention |

| Nutritional | Dietary supplements | Enhanced health benefits, improved growth rates in aquaculture |

| Industrial | Natural colorant | Aesthetic appeal, safety over synthetic options |

| Biotechnological | Membrane stabilization | Improved drug delivery systems |

Research Findings on this compound Production

Research has shown that environmental factors significantly influence the production levels of this compound in Thermus filiformis. A study using factorial design revealed optimal conditions for maximizing carotenoid yield, highlighting temperature and nutrient availability as critical factors .

| Factor | Effect on Biomass Production (g/L) | Effect on Carotenoid Yield (µg/g) |

|---|---|---|

| Temperature | Negative correlation | Positive correlation |

| pH | Positive correlation at lower temps | No significant effect |

| Yeast Extract | Positive correlation | Positive correlation |

| Tryptone | Positive correlation | No significant effect |

Propriétés

Formule moléculaire |

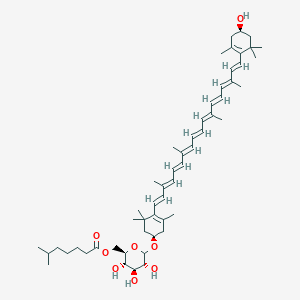

C54H80O8 |

|---|---|

Poids moléculaire |

857.2 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 6-methylheptanoate |

InChI |

InChI=1S/C54H80O8/c1-36(2)19-13-16-26-48(56)60-35-47-49(57)50(58)51(59)52(62-47)61-44-32-42(8)46(54(11,12)34-44)30-28-40(6)25-18-23-38(4)21-15-14-20-37(3)22-17-24-39(5)27-29-45-41(7)31-43(55)33-53(45,9)10/h14-15,17-18,20-25,27-30,36,43-44,47,49-52,55,57-59H,13,16,19,26,31-35H2,1-12H3/b15-14+,22-17+,23-18+,29-27+,30-28+,37-20+,38-21+,39-24+,40-25+/t43-,44-,47-,49-,50+,51-,52?/m1/s1 |

Clé InChI |

BSSVUIBSWFPFAZ-SDXNFZMSSA-N |

SMILES isomérique |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCC(C)C)O)O)O)C)/C)/C |

SMILES canonique |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCC(C)C)O)O)O)C)C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.